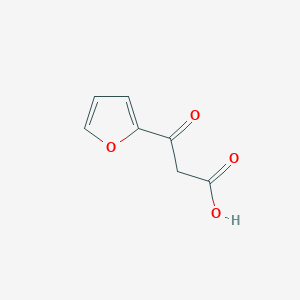

3-(Furan-2-yl)-3-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRQUQONMCVOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-(Furan-2-yl)-3-oxopropanoic Acid from Furan-2-carbaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The synthesis of heteroaromatic

This whitepaper outlines a highly controlled, four-step synthetic pipeline starting from furan-2-carbaldehyde (furfural). By leveraging a mild Pinnick oxidation, a highly regioselective decarboxylative Claisen condensation via a magnesium enolate, and a strictly temperature-controlled saponification, this route maximizes yield while preventing the premature degradation of the target molecule.

Retrosynthetic Strategy & Mechanistic Rationale

Directly condensing an aldehyde with an acetate equivalent to form a

-

Oxidation: We employ a Pinnick oxidation. Unlike permanganate or chromic acid, which can oxidatively cleave the furan ring, the

system is exceptionally mild and chemoselective for aldehydes[1]. -

Acylation via Magnesium Enolate: Traditional Claisen condensations utilizing ethyl acetate and strong bases often suffer from reversibility and di-acylation. By utilizing the magnesium enolate of potassium ethyl malonate, the reaction proceeds via a stable chelated intermediate. The subsequent extrusion of

renders the carbon-carbon bond formation irreversible, driving the reaction to the mono-acylated -

Mild Saponification: To isolate the free

-keto acid, the ester must be hydrolyzed. Because the product is highly prone to thermal decarboxylation, the saponification is performed at ambient temperature, followed by rapid acidification and extraction at

Synthetic workflow from furfural to 3-(furan-2-yl)-3-oxopropanoic acid.

Experimental Workflow: Step-by-Step Protocols

Step 1: Pinnick Oxidation of Furan-2-carbaldehyde

Objective: Chemoselective oxidation of the aldehyde without halogenating the furan ring.

-

Causality: 2-methyl-2-butene is strictly required as a hypochlorous acid (

) scavenger. Without it, the byproduct of the chlorite reduction will electrophilically chlorinate the furan ring[1].

Protocol:

-

Dissolve furan-2-carbaldehyde (

, -

Prepare an aqueous solution of

( -

Cool the organic mixture to

and add the aqueous solution dropwise over 30 minutes to maintain internal temperature control. -

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Concentrate the mixture under reduced pressure to remove

. Extract the aqueous residue with ethyl acetate ( -

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate to yield furan-2-carboxylic acid (furoic acid) as a white solid.

Step 2: Activation to Furan-2-carbonyl Chloride

Objective: Conversion of the carboxylic acid to a highly reactive acyl electrophile.

-

Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (

,

Protocol:

-

Suspend furoic acid (

, -

Add a catalytic amount of N,N-dimethylformamide (DMF) (

, -

Cool to

and add oxalyl chloride ( -

Stir at room temperature for 2 hours or until gas evolution completely ceases.

-

Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield crude furan-2-carbonyl chloride. Use immediately in the next step.

Step 3: Decarboxylative Claisen Condensation

Objective: Formation of the

-

Causality: The addition of

and triethylamine to potassium ethyl malonate forms a chelated magnesium enolate. This chelation prevents O-acylation, directing the furoyl chloride exclusively to the carbon center. The subsequent decarboxylation is the thermodynamic sink that ensures high yields[2][4].

Mechanistic pathway of the decarboxylative Claisen condensation.

Protocol:

-

In a dry flask, suspend potassium ethyl malonate (

, -

Cool to

and add triethylamine ( -

Cool the suspension to

and add the crude furan-2-carbonyl chloride (from Step 2) dissolved in -

Stir the reaction mixture at room temperature overnight.

-

Quench carefully with

( -

Wash the organic layer with saturated

, dry over

Step 4: Mild Saponification to the -Keto Acid

Objective: Hydrolysis of the ester to the free acid while suppressing thermal decarboxylation.

-

Causality:

-Keto acids are highly unstable. Saponification must be done at room temperature. Acidification must be performed at

Protocol:

-

Suspend ethyl 3-(furan-2-yl)-3-oxopropanoate (

, -

Stir vigorously overnight at room temperature (

). -

Extract the aqueous solution with MTBE (

) to remove any unreacted ester. Discard the organic washings. -

Cool the aqueous layer strictly to

in an ice bath. -

Slowly add

until the pH reaches ~2.0. -

Immediately extract the aqueous layer with cold MTBE (

). Note: Multiple extractions are required due to the high water solubility of the acid. -

Dry the combined MTBE extracts over anhydrous

for 2 hours. -

Concentrate the solution under vacuum using a rotary evaporator equipped with an ice bath.

-

Store the resulting highly hygroscopic 3-(furan-2-yl)-3-oxopropanoic acid crystals in a sealed, desiccated flask at

to prevent degradation[3].

Quantitative Data & Yield Analysis

The table below summarizes the expected reaction parameters and yields for a standard

| Step | Transformation | Key Reagents | Temp ( | Time (h) | Typical Yield (%) |

| 1 | Aldehyde Oxidation | 0 | 4 | 85 - 92 | |

| 2 | Acid Activation | 0 | 2 | > 95 (Crude) | |

| 3 | Acylation | Potassium ethyl malonate, | 0 | 16 | 75 - 82 |

| 4 | Saponification | 25, then 0 | 12 | 40 - 50* |

* Note: The yield of Step 4 reflects the inherent hydrolytic instability and extreme hygroscopic nature of the final

References

1.[3] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. URL: 2.[2] Ethyl Malonyl Chloride|Versatile Acylating Agent. Benchchem. URL: 3.[1] (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. URL: 4.[4] A study of the alkylation and acylation of N-acylthiazolidinethione. ResearchGate. URL:

Sources

3-(Furan-2-yl)-3-oxopropanoic acid chemical properties and structure

This technical guide details the chemical properties, synthesis, and applications of 3-(Furan-2-yl)-3-oxopropanoic acid (also known as Furoylacetic acid ).

Core Synthon for Furan-Functionalized Heterocycles

Executive Summary

3-(Furan-2-yl)-3-oxopropanoic acid is a reactive

This guide focuses on the controlled generation of the free acid, its tautomeric reactivity profile , and its application in synthesizing bioactive pharmacophores like coumarins, quinolones, and pyrazoles.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a furan ring attached to a 3-oxopropanoic acid tail. The electron-rich furan ring makes the carbonyl oxygen highly Lewis-basic, while the methylene bridge (C2) is highly acidic (

Key Identifiers

| Property | Free Acid (Active Species) | Ethyl Ester (Stable Precursor) |

| IUPAC Name | 3-(Furan-2-yl)-3-oxopropanoic acid | Ethyl 3-(furan-2-yl)-3-oxopropanoate |

| Common Name | Furoylacetic acid | Ethyl furoylacetate |

| CAS Number | Transient / In-situ | 615-09-8 |

| Formula | ||

| Mol.[1][2] Weight | 154.12 g/mol | 182.17 g/mol |

| Appearance | Unstable solid / Oil | Pale yellow liquid |

| Solubility | Soluble in alcohols, polar aprotic solvents | Soluble in EtOH, |

Structural Tautomerism

The reactivity of the compound is governed by the equilibrium between its keto and enol forms. The enol form is stabilized by conjugation with the furan ring and intramolecular hydrogen bonding.

Figure 1: Keto-enol tautomerism. In polar protic solvents, the keto form dominates; in non-polar solvents, the enol form is stabilized by intramolecular H-bonding.

Stability & Handling: The Decarboxylation Challenge

The most critical technical constraint when working with 3-(furan-2-yl)-3-oxopropanoic acid is its thermal instability. Like most

Mechanism of Degradation

Handling Protocols

-

Temperature Control: Never heat the free acid above 40°C. All hydrolysis reactions should be performed at 0°C – Room Temp.

-

pH Sensitivity: The furan ring is acid-sensitive (prone to ring opening/polymerization in strong mineral acids). Acidification must be performed with weak acids (e.g., acetic acid or dilute HCl) to pH 4-5, not lower.

-

Storage: Do not store the free acid. Store the ethyl ester at 2–8°C under inert gas (

or Ar) to prevent oxidation of the furan ring.

Synthesis Protocol: In-Situ Generation

Objective: Generate 3-(furan-2-yl)-3-oxopropanoic acid from ethyl 3-(furan-2-yl)-3-oxopropanoate for immediate use in condensation reactions.

Reagents[6]

-

Precursor: Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq)

-

Base: NaOH (10% aqueous solution, 1.1 eq)

-

Solvent: Ethanol/Water (1:1 v/v)

-

Acid: 1M HCl (dilute)

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of Ethyl 3-(furan-2-yl)-3-oxopropanoate in 10 mL of ethanol.

-

Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add 11 mmol of 10% NaOH solution dropwise over 15 minutes.

-

Why: Low temperature prevents premature decarboxylation of the forming carboxylate.

-

-

Reaction: Stir at room temperature (20-25°C) for 2–3 hours. Monitor by TLC (disappearance of ester spot).

-

Work-up (Critical):

-

Cool back to 0°C.

-

Carefully acidify with 1M HCl dropwise until pH reaches ~4.0. Do not induce strong acidic conditions (pH < 2) as this may degrade the furan ring.

-

Result: The solution now contains the free acid.

-

-

Utilization: Use this solution immediately for subsequent coupling (e.g., Knoevenagel condensation) or extract with ethyl acetate if a solvent switch is required. Do not concentrate to dryness with heat.

Figure 2: Synthesis and reactivity workflow. Note the critical branch point at the free acid stage where heat leads to degradation.

Applications in Medicinal Chemistry

The 3-(furan-2-yl)-3-oxopropanoic acid scaffold is a versatile

Heterocycle Synthesis

-

Coumarins (Pechmann Condensation): Reacting the acid (or ester) with phenols in the presence of acid catalysts yields 4-(furan-2-yl)coumarins, which are investigated for anticoagulant and antioxidant properties.

-

Pyrazoles: Reaction with hydrazine derivatives yields 3-(furan-2-yl)-pyrazoles. These derivatives have demonstrated significant antimicrobial activity against S. aureus and E. coli.[3][4][5]

-

Quinolones: Condensation with anilines followed by cyclization (Knorr synthesis) produces quinolone antibiotics substituted with a furan ring.

Active Methylene Reactions

The methylene group at C2 is highly activated.

-

Knoevenagel Condensation: Reacts with aromatic aldehydes to form

-unsaturated ketones (chalcone analogues), which are potent Michael acceptors used in anticancer research. -

Biginelli Reaction: Acts as the

-keto acid component in the multicomponent synthesis of dihydropyrimidinones.

References

-

Synthesis and Antimicrobial Activity: Kalyaev, M.V., et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity."[4] Molecules, 2022, 27(14), 4612.[4]

-

Ester Precursor Data: PubChem Compound Summary for CID 2759240, Ethyl 3-(furan-2-yl)-3-oxopropanoate.

-

Heterocycle Synthesis: BenchChem Application Note. "Application of 3-Oxopropanoic Acid in the Synthesis of Heterocyclic Compounds."

- Decarboxylation Mechanisms: Li, J.J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (General reference for Claisen/Knoevenagel mechanisms).

Sources

Whitepaper: The Biological Versatility of Furan-Containing β-Keto Acids in Modern Drug Discovery

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals that exhibit a wide array of biological activities.[1][2] When this heterocyclic ring is incorporated into a β-keto acid framework, the resulting molecule gains unique structural and electronic properties that facilitate diverse interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of furan-containing β-keto acids and their derivatives. We will dissect their primary therapeutic potentials, including antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, grounded in recent scientific literature. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that are vital for advancing these promising compounds from the laboratory to clinical applications.

Introduction: The Furan-β-Keto Acid Pharmacophore

Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial structural component in countless pharmacologically active compounds.[3][4] Its electron-rich nature and aromaticity contribute to metabolic stability and allow for a variety of interactions with biomolecules, including hydrogen bonding and π–π stacking.[3][5] The furan ring is often considered a bioisostere for the phenyl ring, offering modified steric and electronic characteristics that can enhance drug-receptor interactions and improve overall pharmacokinetic profiles.[3]

The β-keto acid moiety is another key functional group known for its versatile chemical reactivity and biological significance. Compounds bearing this feature are involved in numerous biochemical pathways and have been a fruitful source of inspiration for drug design, with demonstrated antioxidant, anti-inflammatory, anticancer, and antifungal activities.[6] The combination of these two pharmacophores—the furan ring and the β-keto acid group—creates a molecular architecture with significant therapeutic potential, which has been explored for a range of applications.

Synthetic Strategies: A Generalized Approach

The generation of a diverse library of furan-containing β-keto acids is fundamental to exploring their therapeutic potential. While numerous specific synthetic routes exist, a common and effective method involves the condensation of an aryl methyl ketone with an ethyl heterocycle-2-carboxylate.[6][7] This approach allows for modular variation of both the furan and the keto-acid portions of the molecule, facilitating comprehensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of Furan-Containing β-Keto-enol Derivatives

This protocol is adapted from a previously reported procedure for synthesizing β-keto-enol heterocycles.[6]

-

Preparation: To a solution of toluene (50 mL) in a three-necked flask, add sodium metal (0.4 g, 17.39 mmol) at 0 °C under an inert atmosphere.

-

Addition of Reagents: Add ethyl furan-2-carboxylate (13.23 mmol) to the flask, followed by the dropwise addition of the desired aryl methyl ketone (17.39 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 48 hours. The formation of a solid precipitate indicates the progress of the reaction.

-

Work-up: Collect the resulting solid by filtration and wash thoroughly with toluene.

-

Neutralization: Resuspend the solid in water and neutralize with acetic acid to a pH of approximately 5.5.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Diagram 1: Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of furan-containing β-keto acids.

Key Biological Activities and Mechanisms of Action

Furan-containing compounds, including those with a β-keto acid moiety, exhibit a broad spectrum of biological activities.[2][3] Their efficacy often stems from the unique electronic and structural features conferred by the furan ring.[3]

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial properties of furan derivatives against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[3][8]

Mechanism of Action: The antimicrobial effects are often multifaceted. Some furan derivatives act by selectively inhibiting microbial growth or modifying essential enzymes.[1][9] For instance, furan fatty acids like 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The mechanism involves permeabilizing the bacterial cell membrane to small molecules and, at sublethal doses, reducing the expression of virulence factors such as hemolysins and coagulase.[11][12] Certain β-keto-enol furan derivatives have shown excellent fungicidal activity against strains like Fusarium oxysporum, with efficacy comparable to the commercial fungicide benomyl.[6]

| Compound Class | Target Organism | Observed Activity (MIC Range) | Reference |

| Furan Fatty Acids (7,10-EODA) | Staphylococcus aureus (MRSA) | 125-250 mg/L | [11] |

| β-Keto-enol Furan Derivatives | Fusarium oxysporum | IC₅₀ = 12.83-34 µg/mL | [6] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 µg/mL | [10] |

Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many human diseases. Furan-containing compounds have emerged as promising anti-inflammatory agents.[1][3][4]

Mechanism of Action: The anti-inflammatory properties of furan derivatives are often linked to their potent antioxidant capabilities, where the furan ring acts as a scavenger of free radicals like peroxyl radicals.[1] Beyond this, these compounds can exert regulatory effects on cellular activities by modulating key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) pathways.[1][9][13] Some benzofuran derivatives inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, likely through the inhibition of cyclooxygenase (COX) enzymes.[1][3][9]

Diagram 2: Potential Anti-inflammatory Mechanisms

Caption: Furan derivatives can modulate multiple key inflammatory signaling pathways.

Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern pharmacology. The furan-β-keto acid scaffold has proven effective for designing inhibitors against various enzyme targets.

Mechanism of Action: The mechanism is highly target-dependent. For instance, furan-2-carboxylic acid derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF-1), two proteins with highly similar structures involved in inflammatory responses.[14] Molecular docking studies suggest that the carboxylic acid group forms crucial hydrogen bonds and a salt bridge with key residues (Pro-1, Lys-32) in the active site, while the furan oxygen also participates in hydrogen bonding.[14] Other furan-based analogues have been developed as selective, membrane-permeable inhibitors of the pyruvate dehydrogenase E1 subunit (PDH E1), a key enzyme in cellular metabolism whose dysregulation is implicated in certain cancers.[15]

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is critical for optimizing lead compounds. For furan-containing β-keto acids, several key SAR principles have been identified.

-

Substitutions on the Furan Ring: The position and nature of substituents on the furan ring are crucial. Electron-withdrawing groups, such as a nitro group, can enhance the bioactivity of some antibacterial and anticancer agents.[3]

-

The Carboxylic Acid Moiety: For enzyme inhibitors like those targeting D-DT, the free carboxylic acid is often essential for activity, participating in key binding interactions. Esterification of this group typically leads to a loss of inhibitory potency.[14]

-

Aromatic Substituents: In series developed as D-DT/MIF-1 inhibitors, a 4-chlorobenzamido group at the 5-position of the furan ring was found to be optimal, forming a π–π interaction with a phenylalanine residue in the binding pocket.[14]

Diagram 3: Key SAR Insights for a Furan-β-Keto Acid Scaffold

Caption: Structure-activity relationships for optimizing furan-β-keto acid derivatives.

Future Perspectives and Challenges

The therapeutic potential of furan-containing β-keto acids is vast, but further research is needed to translate this promise into clinical reality.[1][13] Key challenges include optimizing pharmacokinetic properties, minimizing potential toxicity, and developing scalable and cost-effective synthetic routes.[7] While some studies have raised concerns about the potential carcinogenicity of furan itself, the derivatives used in drug development are structurally distinct and often show favorable safety profiles in preclinical models.[1] Future work should focus on high-throughput screening of diverse chemical libraries, detailed mechanistic studies using advanced biochemical and cellular assays, and in vivo evaluation in relevant animal models of disease.

Conclusion

Furan-containing β-keto acids represent a versatile and highly promising class of molecules for drug discovery. Their intrinsic chemical properties enable a wide range of biological activities, including potent antimicrobial, anti-inflammatory, and specific enzyme-inhibiting effects. By leveraging a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers and drug development professionals can continue to unlock the full therapeutic potential of this valuable chemical scaffold. The insights and protocols provided in this guide serve as a foundation for the rational design and development of the next generation of furan-based therapeutics.

References

- Alizadeh, M., Hashemi, P., & Alizadeh, S. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- ResearchGate. (n.d.). (PDF)

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity.

- Synapse. (2025).

- ResearchGate. (n.d.). (PDF)

- El-fakch, B., et al. (n.d.).

- Varshney, M. M., et al. (n.d.). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica.

- Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.

- Oklahoma State University. (2023). Efforts towards the synthesis of furan containing bioactive compounds.

- Kumar, R., et al. (n.d.).

- ACS Publications. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.

- Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II)

- Dasagrandhi, C., et al. (n.d.). Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. PMC.

- Taylor & Francis. (2025).

- Nivrutti, G. P. (n.d.). Furan: A Promising Scaffold for Biological Activity.

- ResearchGate. (2026). Synthesis and Antimicrobial Activity of Unsaturated Ketones with the Furan Fragment | Request PDF.

- Dasagrandhi, C., et al. (2016). Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus. PubMed.

- Chan, A. H. Y., et al. (2023).

- Kumar, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science Publisher.

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. ijabbr.com [ijabbr.com]

- 5. ijabbr.com [ijabbr.com]

- 6. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02272A [pubs.rsc.org]

An In-depth Technical Guide to 3-(Furan-2-yl)-3-oxopropanoic Acid Derivatives and Analogs for Drug Discovery

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive exploration of 3-(furan-2-yl)-3-oxopropanoic acid, its derivatives, and analogs as valuable building blocks in drug discovery. We will delve into the synthetic pathways for these compounds, their chemical properties, and their diverse biological activities, including antimicrobial, anticonvulsant, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate the discovery and development of novel furan-based therapeutics.

Introduction: The Furan Moiety as a Versatile Pharmacophore

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of many biologically active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it an attractive component in drug design. The furan ring can enhance binding affinity to biological targets and improve the pharmacokinetic profile of a drug candidate.[1]

The 3-(furan-2-yl)-3-oxopropanoic acid framework, in particular, offers a rich scaffold for chemical modification. The β-keto acid functionality serves as a versatile handle for the synthesis of a wide array of derivatives, including amides, esters, and more complex heterocyclic systems. This guide will explore the synthesis of the core molecule and its transformation into various analogs with significant therapeutic potential.

Synthesis of the Core Scaffold: 3-(Furan-2-yl)-3-oxopropanoic Acid and its Ethyl Ester

The most common and practical entry point to this class of compounds is through the synthesis of ethyl 3-(furan-2-yl)-3-oxopropanoate, a stable and versatile intermediate.[2] This β-keto ester is typically prepared via a Claisen condensation reaction.

Synthetic Pathway: Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules. In this case, a furoic acid ester is condensed with an acetate ester.

Caption: General workflow for the synthesis of ethyl 3-(furan-2-yl)-3-oxopropanoate via Claisen condensation.

Experimental Protocol: Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate

This protocol is a representative procedure based on established Claisen condensation methodologies.

Materials:

-

Furan-2-carbonyl chloride

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of sodium ethoxide in anhydrous diethyl ether, slowly add ethyl acetate at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of furan-2-carbonyl chloride in anhydrous diethyl ether dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield ethyl 3-(furan-2-yl)-3-oxopropanoate as a yellow liquid.[2]

Hydrolysis to 3-(Furan-2-yl)-3-oxopropanoic Acid

The free acid can be obtained by the hydrolysis of the corresponding ethyl ester.

Procedure:

-

Dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate in a mixture of ethanol and water.

-

Add a stoichiometric amount of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with cold, dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford 3-(furan-2-yl)-3-oxopropanoic acid.

Chemical Properties and Reactivity

Keto-Enol Tautomerism

Like other β-keto esters and acids, 3-(furan-2-yl)-3-oxopropanoic acid and its derivatives exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. This tautomerism is a key aspect of their reactivity.

Decarboxylation of the β-Keto Acid

A characteristic reaction of β-keto acids is their facile decarboxylation upon heating, which proceeds through a cyclic transition state to yield a furan-2-yl methyl ketone.[3][4] This property is important to consider during synthesis and storage of the free acid.

Caption: Decarboxylation of 3-(furan-2-yl)-3-oxopropanoic acid upon heating.[5]

Synthesis of Key Derivatives and Analogs

The 3-(furan-2-yl)-3-oxopropanoic acid scaffold is a versatile starting point for the synthesis of a variety of derivatives with diverse biological activities.

3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

These analogs have shown significant antimicrobial activity.[6][7][8] They can be synthesized from 3-(furan-2-yl)propenoic acids via a hydroarylation reaction.

Experimental Protocol: Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids [6]

Materials:

-

3-(Furan-2-yl)propenoic acid derivative

-

Arene (e.g., benzene, toluene)

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Chloroform

Procedure:

-

To a mixture of the 3-(furan-2-yl)propenoic acid derivative and the arene in dichloromethane, add triflic acid at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Pour the reaction mixture into water and extract with chloroform.

-

Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Pyrazole Derivatives

The β-dicarbonyl moiety of 3-(furan-2-yl)-3-oxopropanoate is an excellent precursor for the synthesis of pyrazoles, a class of heterocycles with a broad range of pharmacological activities.[9][10][11]

Experimental Protocol: Synthesis of Furan-Containing Pyrazoles [9]

Materials:

-

Ethyl 3-(furan-2-yl)-3-oxopropanoate

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or acetic acid

Procedure:

-

Dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate in ethanol.

-

Add hydrazine hydrate dropwise to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

Furan derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of furan-containing compounds.[6][7][8][12] Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6][7][8]

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | 64 | [6] |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | 128 | [6] |

Anticonvulsant Activity

The furan nucleus is present in several compounds with anticonvulsant properties.[13] While specific data for 3-(furan-2-yl)-3-oxopropanoic acid derivatives is limited, related furan-containing compounds have shown efficacy in preclinical models of seizures.[13] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.

Enzyme Inhibition

The structural features of these compounds make them potential inhibitors of various enzymes. The β-keto acid moiety can chelate metal ions in enzyme active sites, while the furan ring and its substituents can engage in hydrophobic and hydrogen-bonding interactions.

Conclusion and Future Directions

3-(Furan-2-yl)-3-oxopropanoic acid and its derivatives represent a valuable and versatile class of compounds for drug discovery. Their straightforward synthesis and the potential for diverse chemical modifications make them an attractive starting point for the development of novel therapeutics. Future research should focus on:

-

Expansion of the chemical space: Synthesizing a wider range of derivatives to explore structure-activity relationships in more detail.

-

Mechanism of action studies: Elucidating the specific biological targets and pathways modulated by these compounds.

-

Optimization of pharmacokinetic properties: Improving the drug-like properties of lead compounds to enhance their therapeutic potential.

The furan scaffold continues to be a rich source of inspiration for medicinal chemists, and the 3-(furan-2-yl)-3-oxopropanoic acid core provides a robust platform for the discovery of new and effective therapeutic agents.

References

-

Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Siddiqui, A. A., & Mishra, R. (2022). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. ACS Omega, 7(38), 33763-33789. [Link]

-

Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

-

Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

-

Guria, M., & Punniyamurthy, T. (2019). Regioselective Synthesis of Fused Furans by Decarboxylative Annulation of α,β-Alkenyl Carboxylic Acid with Cyclic Ketone: Synthesis of Di-Heteroaryl Derivatives. Angewandte Chemie International Edition, 58(32), 11039-11043. [Link]

-

Kalyaev, D. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. The Royal Society of Chemistry. [Link]

-

Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. (2025). ResearchGate. [Link]

-

Kumar, A., & Kumar, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-17. [Link]

-

International Journal for Research Trends and Innovation. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. ijrti.org. [Link]

-

The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. (2025). ResearchGate. [Link]

-

Singh, P., & Kumar, A. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal of Foundation for Medical Research, 2(1), 1-10. [Link]

-

Al-Mousawi, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5566. [Link]

-

Ashenhurst, J. (2023). Decarboxylation of beta-keto carboxylic acids. Master Organic Chemistry. [Link]

-

Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

-

Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). (2020). YouTube. [Link]

-

Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. [Link]

-

LookChem. (n.d.). Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE. lookchem.com. [Link]

-

Prakash Academy. (2013). Decarboxylation of beta Keto acid # Acid. YouTube. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

-

Viggiano, A., et al. (2015). Anticonvulsant properties of an oral ketone ester in a pentylenetetrazole-model of seizure. Brain Research, 1618, 50-54. [Link]

-

D'Agostino, D. P., et al. (2018). Studies evaluating anticonvulsant efficacy of ketogenic agents in pre-clinical models. Frontiers in Pharmacology, 9, 58. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). PMC. [Link]

-

Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. (n.d.). scielo.org.mx. [Link]

-

Modular Synthesis of Multisubstituted Furans through Palladium- Catalyzed Three-Component Condensation of Alkynylb. (n.d.). DR-NTU. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. chemimpex.com [chemimpex.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ijfmr.com [ijfmr.com]

- 11. mdpi.com [mdpi.com]

- 12. ijrti.org [ijrti.org]

- 13. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Structural Elucidation of 3-(Furan-2-yl)-3-oxopropanoic Acid: A Comprehensive Guide

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 3-(Furan-2-yl)-3-oxopropanoic acid (commonly known as 2-furoylacetic acid) is a highly versatile

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, FT-IR, and MS) of 3-(Furan-2-yl)-3-oxopropanoic acid. By bridging raw data with the underlying quantum mechanical and physical chemistry principles, this guide establishes a self-validating framework for analytical verification.

Structural Dynamics and Tautomerism

Before interpreting the spectroscopic data, one must account for the structural dynamics of 3-(Furan-2-yl)-3-oxopropanoic acid. As a

The position of this equilibrium is heavily solvent-dependent. In non-polar solvents (e.g.,

Equilibrium dynamics of 3-(Furan-2-yl)-3-oxopropanoic acid tautomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive map of the molecule's electronic environment. The data below reflects the predominant keto form in a polar deuterated solvent (e.g.,

Causality of Chemical Shifts

-

Furan Ring System: The furan protons exhibit distinct splitting patterns due to heteroaromatic coupling. The

proton is highly deshielded ( -

Methylene Bridge (

): The aliphatic protons appear as a sharp singlet at

Table 1: Summarized and NMR Assignments

| Position | Multiplicity & Coupling ( | Structural Assignment | ||

| C-5 (Furan) | 7.95 | dd, | 148.2 | Adjacent to furan oxygen |

| C-3 (Furan) | 7.42 | dd, | 119.5 | Conjugated to ketone |

| C-4 (Furan) | 6.71 | dd, | 113.1 | Furan backbone |

| C-2 (Furan) | - | - | 151.4 | Quaternary, attached to C=O |

| C=O (Ketone) | - | - | 182.6 | Highly deshielded carbonyl |

| CH | 3.92 | s | 46.3 | Methylene bridge |

| C=O (Acid) | - | - | 169.8 | Carboxylic acid carbonyl |

| OH (Acid) | 12.50 | br s | - | Exchangeable proton |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is critical for orthogonal validation of the functional groups. The spectrum of 3-(Furan-2-yl)-3-oxopropanoic acid is dominated by the vibrational modes of the two carbonyl groups and the furan ring.

-

Carbonyl Differentiation: The ketone carbonyl stretch occurs at a lower frequency (~1680 cm

) than a typical aliphatic ketone due to resonance conjugation with the furan -

Hydrogen Bonding: The broad

stretch spanning 3300–2500 cm

Table 2: Key FT-IR Vibrational Modes

| Wavenumber (cm | Peak Shape/Intensity | Vibrational Mode | Diagnostic Significance |

| 3300 – 2500 | Broad, Strong | Confirms carboxylic acid dimer | |

| 1715 | Sharp, Strong | Carboxylic acid carbonyl | |

| 1680 | Sharp, Strong | Conjugated ketone carbonyl | |

| 1565, 1460 | Medium | Furan ring skeletal vibrations | |

| 1220 | Strong | Carboxylic acid |

Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV induces highly predictable fragmentation pathways. Because

Assuming intact ionization (or utilizing cold-injection/LC-MS techniques), the molecular ion

Primary EI-MS fragmentation pathways of 3-(Furan-2-yl)-3-oxopropanoic acid.

Table 3: EI-MS Fragmentation Summary

| m/z | Relative Abundance | Fragment Identity | Mechanism of Formation |

| 154 | 10 - 15% | Intact molecular ion | |

| 110 | 40 - 60% | Decarboxylation (thermal or EI-induced) | |

| 95 | 100% | ||

| 67 | 20 - 30% | Loss of |

Standardized Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies incorporate self-validating system checks.

Protocol A: NMR Sample Preparation and Acquisition

-

Sample Dissolution: Weigh 15 mg of 3-(Furan-2-yl)-3-oxopropanoic acid and dissolve entirely in 0.6 mL of high-purity

(containing 0.03% v/v TMS). -

Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove any insoluble particulates that could distort magnetic field homogeneity.

-

Instrument Tuning (Self-Validation): Insert the sample into the spectrometer (e.g., 400 MHz). Lock the spectrometer to the deuterium signal of

. Shim the Z-axis gradients until the lock signal intensity is maximized and stable. -

Acquisition: Acquire the

spectrum using a standard 30° pulse program with 16 scans and a relaxation delay (D1) of 2 seconds. -

Calibration: Post-acquisition, phase and baseline-correct the spectrum. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm[2].

Protocol B: FT-IR ATR Analysis

-

Background Validation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm

resolution) to capture and subsequently subtract ambient -

Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal.

-

Compression: Lower the anvil and apply consistent pressure until the force gauge indicates optimal contact (preventing air gaps that reduce signal-to-noise ratio).

-

Acquisition: Collect the spectrum from 4000 to 400 cm

. Clean the crystal with isopropanol immediately after use.

Protocol C: MS Derivatization and Acquisition

Note: Due to the thermal instability of the

-

Derivatization: Dissolve 1 mg of the analyte in 100

L of anhydrous pyridine. Add 100 -

Instrument Calibration (Self-Validation): Prior to injection, perform a mass calibration using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks meet target resolution and relative abundance metrics.

-

Injection: Inject 1

L of the derivatized sample into the GC-MS operating in split mode (1:50) with an injector temperature of 250°C. -

Analysis: Analyze the resulting spectra, noting that the molecular weight will shift by +72 Da per silylated functional group.

References

-

Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis RSC Advances / PMC[Link]

- WO2012127214A1 - Quinolinone derivatives for use in the treatment of an autoimmune disease and/or an inflammatory disease Google P

Sources

- 1. WO2012127214A1 - Quinolinone derivatives for use in the treatment of an autoimmune disease and/or an inflammatory disease - Google Patents [patents.google.com]

- 2. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05889A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

Harnessing 3-(Furan-2-yl)-3-oxopropanoic Acid in Medicinal Chemistry: A Technical Guide to Scaffold Design and Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the design of novel heterocyclic scaffolds relies heavily on versatile, multi-reactive building blocks. 3-(Furan-2-yl)-3-oxopropanoic acid (and its corresponding ethyl ester, ethyl 3-(furan-2-yl)-3-oxopropanoate) has emerged as a privileged 1,3-dicarbonyl equivalent [1]. By offering a unique combination of bis-electrophilic reactivity and the bioisosteric properties of the furan ring, this compound is instrumental in the synthesis of complex fused heterocycles, including pyrazoles, isoxazoles, and triazolopyrimidines.

This technical guide explores the mechanistic causality behind its reactivity, provides self-validating experimental protocols for scaffold synthesis, and analyzes the physicochemical tuning it offers in drug design.

Chemical Profile & Reactivity Dynamics

The Bis-Electrophilic Reactivity Map

3-(Furan-2-yl)-3-oxopropanoic acid exists in a dynamic keto-enol tautomeric equilibrium. Its utility in scaffold generation stems from its three distinct reactive centers:

-

C3 Ketone (Hard Electrophile): Highly susceptible to nucleophilic attack by primary amines or hydrazines, forming imine/enamine intermediates.

-

C1 Carboxylic Acid/Ester (Acylating Agent): Serves as the secondary electrophile for intramolecular ring closure, eliminating water or ethanol to yield thermodynamically stable aromatic systems.

-

C2 Methylene (Nucleophilic): Capable of undergoing Knoevenagel condensations or alkylations prior to cyclization.

Reactivity map of 3-(furan-2-yl)-3-oxopropanoic acid highlighting bis-electrophilic centers.

The Furan Bioisostere: Physicochemical Tuning

Replacing a standard phenyl ring with a furan-2-yl moiety is a strategic choice in lead optimization. The furan ring acts as an oxygen-containing bioisostere that provides a specific hydrogen-bond acceptor, which is often critical for binding to kinase hinge regions or specific enzymatic pockets.

However, this substitution alters the molecule's physicochemical profile. As shown in the data below, the furan ring lowers lipophilicity (cLogP) compared to a phenyl group, improving aqueous solubility, but introduces potential metabolic liabilities (e.g., CYP450-mediated epoxidation at the C4-C5 double bond) that must be monitored during in vitro ADME profiling.

Table 1: Physicochemical Comparison of Aromatic Substituents

| Substituent (R) | MW Contribution (Da) | cLogP Shift | TPSA Contribution (Ų) | H-Bond Acceptors | Primary Metabolic Liability |

| Phenyl | 77.1 | +1.5 | 0.0 | 0 | Aromatic Hydroxylation |

| Furan-2-yl | 67.1 | +0.8 | 13.1 | 1 | CYP450 Epoxidation (C4-C5) |

| Thiophen-2-yl | 83.1 | +1.2 | 28.2 | 0 (Sulfur) | S-Oxidation / Epoxidation |

Core Applications: Synthesis of Anti-Infective Scaffolds

A premier application of ethyl 3-(furan-2-yl)-3-oxopropanoate is the synthesis of triazolopyrimidines , a class of heterocyclic compounds recently identified as potent inhibitors of mycobacterial growth [1]. These compounds target aerobic respiration in Mycobacterium tuberculosis by inhibiting the terminal cytochrome oxidase (QcrB).

To construct this scaffold, the furan-based β-ketoester is condensed with an amino-triazole, followed by activation and late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

Three-step synthesis workflow for furan-substituted fused pyrimidine scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires built-in causality and validation. The following protocols detail the synthesis of the antitubercular triazolopyrimidine core [1][2].

Protocol 1: Condensation to 5-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

-

Objective: Form the fused pyrimidone core via a double condensation reaction.

-

Causality: Glacial acetic acid is selected as the solvent because it acts as a mild acid catalyst. It lowers the activation energy for nucleophilic attack at the C3 ketone without being harsh enough to induce furan ring opening—a common side reaction when using strong mineral acids.

-

Procedure:

-

Charge a 100 mL round-bottom flask with ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) and 1H-1,2,4-triazol-5-amine (1.05 eq).

-

Add glacial acetic acid to achieve a 0.5 M concentration.

-

Stir the mixture under reflux (110°C) for 16 hours.

-

Cool the reaction mixture to room temperature to induce precipitation.

-

Filter the resulting solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

-

System Validation: Analyze the crude solid via LC-MS. The reaction is deemed successful when the UV trace shows complete consumption of the starting ester, and the mass spectrum exhibits the

peak corresponding to the cyclized product (accounting for the loss of

Protocol 2: Chlorination to 7-Chloro-5-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

-

Objective: Convert the tautomeric C7-hydroxyl group into a reactive electrophile.

-

Causality: Phosphorus oxychloride (

) converts the stable pyrimidone into a highly reactive dichlorophosphate intermediate, which is subsequently displaced by chloride ions. -

Procedure:

-

Suspend the 7-ol intermediate (1.0 eq) in neat

(10 eq). -

Heat the mixture to 110°C for 9 hours under a nitrogen atmosphere.

-

Concentrate the mixture under reduced pressure to remove the majority of excess

. -

Critical Step: Carefully quench the remaining residue by dropwise addition to vigorously stirred crushed ice. Rapid quenching is mandatory to prevent the highly electrophilic 7-chloro product from hydrolyzing back to the starting pyrimidone.

-

Extract the aqueous layer with Dichloromethane (DCM), dry over

, and concentrate.

-

-

System Validation: Perform TLC (Hexanes:Ethyl Acetate 7:3). The product will appear as a distinct, highly UV-active spot with a significantly higher

value than the highly polar 7-ol starting material.

Protocol 3: Late-Stage SNAr Diversification

-

Objective: Introduce structural diversity at the C7 position to optimize target binding.

-

Causality: The electron-withdrawing nature of the triazolopyrimidine core severely depletes electron density at the C7 position. This renders the carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by aliphatic or aromatic amines under mild heating.

-

Procedure:

-

Dissolve the 7-chloro intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.2 M).

-

Add the desired primary amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to neutralize the generated

. -

Stir the reaction at 60°C for 16 hours.

-

Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine to remove NMP.

-

-

System Validation: Confirm the final structure via

NMR. Validation is achieved by observing the characteristic chemical shifts of the furan protons (typically multiplet signals between 6.5–7.8 ppm) alongside the integration of the newly introduced amine substituents. Ensure HPLC purity is >95% before biological assaying.

Conclusion

3-(Furan-2-yl)-3-oxopropanoic acid and its ester derivatives are indispensable tools in the medicinal chemist's repertoire. By understanding the mechanistic causality of its bis-electrophilic centers and the physicochemical implications of the furan bioisostere, researchers can rationally design and synthesize highly potent, targeted heterocyclic libraries. The self-validating protocols provided herein ensure high-fidelity scaffold generation, accelerating the path from hit identification to lead optimization.

References

Stability and Storage Dynamics of 3-(Furan-2-yl)-3-oxopropanoic Acid: A Comprehensive Technical Guide

Introduction

3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid or

Mechanistic Causality of Instability

To engineer an effective storage system for 3-(Furan-2-yl)-3-oxopropanoic acid, we must first dissect its degradation pathway. The molecule features a ketone group at the

The Decarboxylation Mechanism:

The physical proximity of the

Causality in Practice: The furan ring acts as an electron sink, stabilizing the partial positive charge on the

Figure 1: Mechanistic pathway of 3-(Furan-2-yl)-3-oxopropanoic acid decarboxylation.

Critical Environmental Factors Influencing Degradation

-

Temperature Kinetics: Decarboxylation is fundamentally a heat-driven kinetic process. Studies on analogous

-keto acids demonstrate that at -20°C, up to 40% of the compound can degrade within just 7 days[5]. Lowering the storage temperature to -80°C reduces the kinetic rate constant of decarboxylation by more than an order of magnitude (from -

pH and Solvation Effects: The stability of 3-(Furan-2-yl)-3-oxopropanoic acid in solution is strictly pH-dependent. The protonated acid form is required to form the cyclic transition state. In contrast, the deprotonated carboxylate anion (dominant at neutral to slightly alkaline pH) lacks the necessary proton to form this intramolecular hydrogen bond, rendering it significantly more stable against spontaneous decarboxylation[2].

-

Moisture and Hygroscopicity:

-keto acids are exceptionally hygroscopic[4]. Absorbed atmospheric moisture acts as a localized solvent micro-environment, facilitating the proton transfer required for the transition state and accelerating the degradation cascade.

Quantitative Stability Profile

The following table synthesizes the expected stability of 3-(Furan-2-yl)-3-oxopropanoic acid across various conditions, extrapolated from established

| Storage Condition | Physical State | pH Environment | Estimated Half-Life | Primary Degradant |

| 25°C (Room Temp) | Aqueous Solution | Acidic (pH < 4) | < 12 Hours | 2-Acetylfuran + |

| 25°C (Room Temp) | Solid (Exposed to Air) | N/A (Moisture present) | 2 - 3 Days | 2-Acetylfuran + |

| 4°C (Refrigerated) | Aqueous Solution | Neutral (pH 7.4) | 3 - 5 Days | 2-Acetylfuran + |

| -20°C (Freezer) | Solid (Sealed) | N/A | 1 - 2 Weeks | 2-Acetylfuran + |

| -80°C (Cryogenic) | Solid (Lyophilized, Argon) | N/A | > 2 Years | Negligible |

Self-Validating Storage Protocols

To ensure the scientific integrity of your compound inventory, storage protocols must be designed as a self-validating system that systematically eliminates the variables of heat, moisture, and oxygen.

Figure 2: Self-validating storage workflow to prevent beta-keto acid degradation.

Causality Behind the Protocol:

-

Lyophilization: Removes all unbound water, preventing moisture-catalyzed proton transfer[4].

-

Aliquoting: Repeated freeze-thaw cycles introduce condensation into the vial. This condensation provides the aqueous micro-environment necessary for the cyclic transition state to form. Single-use aliquots strictly eliminate this risk.

-

Argon Purging: Argon is heavier than air and effectively displaces residual oxygen and atmospheric moisture in the headspace of the vial prior to sealing.

Analytical Workflows & Degradation Prevention

Analyzing 3-(Furan-2-yl)-3-oxopropanoic acid via standard chromatographic methods often leads to false negatives. For instance, injecting the underivatized acid into a GC-MS inlet (typically heated to 250°C) will cause instantaneous, 100% thermal decarboxylation, leading the analyst to incorrectly identify the sample purely as 2-acetylfuran[2].

Step-by-Step Extraction and Derivatization Protocol: This protocol ensures the compound is stabilized prior to LC-MS or GC-MS analysis[2].

-

Step 1: Quenching. Add 100 µL of the sample to a pre-chilled glass centrifuge tube. Immediately add 400 µL of pre-chilled (-20°C) methanol and vortex for 30 seconds.

-

Causality: The extreme cold arrests kinetic degradation, while methanol precipitates proteins and halts any enzymatic activity.

-

-

Step 2: Phase Extraction. Add 200 µL of pre-chilled chloroform, vortex for 30 seconds, followed by 300 µL of pre-chilled 0.9% NaCl solution.

-

Step 3: Separation. Centrifuge at 2,000 x g for 10 minutes at 4°C. Carefully extract the upper aqueous-methanol phase containing the

-keto acid into a clean vial. -

Step 4: Derivatization (Mandatory for GC-MS). Immediately react the extract with a silylating agent (e.g., BSTFA + 1% TMCS) at a controlled, mild temperature (e.g., 30°C for 30 mins).

-

Causality: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group. Without the acidic proton, the six-membered hydrogen-bonded transition state cannot form, rendering the molecule thermally stable for high-temperature GC analysis.

-

-

Step 5: Analysis. Maintain the autosampler tray at 4°C during the analytical run to prevent ambient degradation while queued.

Conclusion

The instability of 3-(Furan-2-yl)-3-oxopropanoic acid is not an unpredictable anomaly, but a well-defined thermodynamic consequence of its

References

-

[2] preventing decarboxylation of beta-keto acids during analysis - Benchchem.

-

[5] Stability of ketone bodies in serum in dependence on storage time and storage temperature - ResearchGate.

-

[6] Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed.

-

[4] Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides - ACS Publications.

-

[3] Decarboxylation in drug stability - QSAR ANALYTICS.

-

[1] Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - PMC.

Sources

- 1. Humic acid as a natural catalyst for C–S bond construction: decarbonylative and decarboxylative thioether synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Stability of 3-(Furan-2-yl)-3-oxopropanoic Acid

This guide provides an in-depth technical analysis of the reactivity of 3-(Furan-2-yl)-3-oxopropanoic acid (also known as 2-furoylacetic acid). It is designed for researchers and medicinal chemists who require a mechanistic understanding of this molecule's dual-nature reactivity: the aromatic furan "warhead" and the labile

Executive Summary: The Stability-Reactivity Paradox

3-(Furan-2-yl)-3-oxopropanoic acid (CAS: 13302-19-7) presents a classic challenge in heterocyclic chemistry: it couples an electron-rich furan ring with a thermodynamically unstable

For drug development professionals, this molecule is a "Janus" intermediate:

-

The Furan Ring: Acts as a latent 1,4-dicarbonyl equivalent (via oxidation) or a heteroaromatic scaffold for electrophilic substitution.

-

The Side Chain: Provides a highly acidic methylene (

) for C-C bond formation but suffers from rapid thermal decarboxylation.

Critical Operational Directive: The free acid is prone to spontaneous decarboxylation to 2-acetylfuran . Most synthetic workflows utilize the ethyl ester (ethyl 3-(furan-2-yl)-3-oxopropanoate) as a stable surrogate, generating the acid in situ or strictly at low temperatures (

Electronic Structure & Mechanistic Grounding

The Furan Ring: Deactivated yet Regioselective

Unlike unsubstituted furan, which is highly sensitive to acid and prone to polymerization, the furan ring in this molecule is substituted at the C2 position with a carbonyl group (an Electron Withdrawing Group, EWG).[1]

-

Deactivation: The carbonyl group pulls electron density from the ring via resonance (

effect), making the ring less susceptible to oxidative degradation than furan itself, but also less reactive toward weak electrophiles.[1] -

Regioselectivity (The C5 Rule): In electrophilic aromatic substitution (EAS), the C2-carbonyl directs incoming electrophiles to the C5 position (the

-position). The C3 and C4 positions are deactivated.

The -Keto Acid Trap (Decarboxylation)

The defining feature of this molecule is its instability.[5] Like all

[1]

Reactivity Profile: The Furan Ring

The furan ring serves as a versatile scaffold. Below is a breakdown of its reactivity modes in the presence of the 3-oxopropanoic acid side chain.

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating carbonyl, the C5 position remains nucleophilic enough for strong electrophiles.

| Reaction Type | Reagent | Position | Outcome/Notes |

| Nitration | C5 | Forms 5-nitro-2-furoyl derivative. Requires careful temp control ( | |

| Halogenation | C5 | Rapid bromination at C5. Excess | |

| Vilsmeier-Haack | C5 | Formylation at C5. Highly effective for extending the carbon skeleton. | |

| Friedel-Crafts | N/A | Avoid: Lewis acids often complex with the side-chain carbonyl, leading to decomposition or polymerization. |

Oxidative Ring Opening (The "Achilles Heel")

The furan ring is a "masked" 1,4-dicarbonyl system.

-

Singlet Oxygen (

): Undergoes [4+2] cycloaddition to form endoperoxides, which rearrange to hydroxybutenolides .[1] -

Clauson-Kaas Reaction: Treatment with

in methanol converts the furan into a 2,5-dimethoxy-2,5-dihydrofuran , a protected form of the 1,4-dicarbonyl.[1]

Diels-Alder Cycloaddition

The C2-EWG makes the furan ring electron-deficient, reducing its reactivity as a diene in normal Diels-Alder reactions. However, it can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions with highly electron-rich dienophiles.[1]

Reactivity Profile: The Side Chain

Active Methylene Chemistry

The C2 methylene protons are highly acidic (

-

Knoevenagel Condensation: Reacts with aldehydes to form

-unsaturated acids (often followed by decarboxylation to form -

Alkylation: Can be mono- or di-alkylated, though O-alkylation is a competing side reaction.

Synthesis of Heterocycles

This molecule is a prime building block for fused heterocycles.

-

Paal-Knorr: Not applicable directly (requires 1,4-dicarbonyl).[1]

-

Coumarin/Chromone Synthesis: Condensation with phenols (Pechmann condensation) yields furan-substituted coumarins.

Experimental Protocols

Protocol A: Safe Generation and Reaction of the Free Acid

Context: The free acid is too unstable to store. It must be generated from the ethyl ester immediately prior to use.

-

Hydrolysis: Dissolve Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in THF/Water (1:1).

-

Saponification: Add LiOH (1.1 eq) at 0°C . Stir for 30-60 mins. Note: LiOH is preferred over NaOH/KOH for milder hydrolysis.

-

Acidification: Carefully acidify with cold 1M HCl to pH 3-4 at 0°C .

-

Extraction: Rapidly extract with cold Ethyl Acetate.

-

Usage: Use the organic layer immediately for the next step (e.g., amide coupling or condensation). Do not concentrate to dryness at room temperature.

Protocol B: C5-Nitration of the Furan Ring

Context: Nitration must be performed on the ester to prevent decarboxylation, then hydrolyzed if necessary.

-

Reagent Prep: Prepare acetyl nitrate in situ by adding fuming

(1.1 eq) to acetic anhydride at -

Addition: Add solution of Ethyl 3-(furan-2-yl)-3-oxopropanoate in acetic anhydride dropwise, maintaining temp

C. -

Quench: Pour onto crushed ice/water.

-

Isolation: Filter the precipitate or extract with DCM. The product is Ethyl 3-(5-nitrofuran-2-yl)-3-oxopropanoate .

Visualization: Reactivity Logic Flow

References

-

Kalyaev, M. V., et al. (2022).[1] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules, 27(14), 4612.[1][6] Link[1]

-

Significance: Demonstrates the survival of the furan ring under superacidic conditions (TfOH) and hydroarylation reactivity.[7]

-

-

Zanetti, J. E., & Beckmann, C. O. (1928).[1][8] "Esters of Furoylacetic Acid."[8][9][10] Journal of the American Chemical Society, 50(5), 1438–1442.[1] Link[1]

- Significance: Foundational text on the synthesis and stability of furoylacetic esters vs. the acid.

-

BenchChem Technical Support. (2025). "Comparative Analysis of 3-(Furan-2-yl) vs 3-(Furan-3-yl) Oxopropanenitrile Reactivity." BenchChem. Link[1]

- Significance: Provides comparative data on the acidity of the side chain and electronic influence of the furan ring position.

-

Keay, B. A. (2025).[1] "Synthesis of Multi-Substituted Furan Rings." Scholaris. Link

- Significance: Comprehensive review of furan ring functionalization, including silylation and oxid

-

Inchem. "Furfuryl Alcohol and Related Substances." WHO/IPCS. Link

- Significance: Details the metabolic oxidation of furan rings and the instability of furan-carboxylic acid metabolites.

Sources

- 1. mdpi.com [mdpi.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Precision Engineering of Furan Scaffolds: From Synthetic Access to Metabolic De-risking

Executive Summary: The Furan Paradox

The furan pharmacophore represents a classic duality in medicinal chemistry. As a bioisostere for phenyl rings, it offers unique physicochemical properties—enhanced solubility, distinct hydrogen-bonding potential via the ether oxygen, and a compact lipophilic profile. However, its utility is frequently compromised by a "metabolic liability": the propensity for cytochrome P450-mediated bioactivation into reactive dicarbonyl species (e.g., cis-2-butene-1,4-dial).

This guide addresses the technical roadmap for harnessing the furan scaffold while mitigating its toxicological risks. We move beyond basic synthesis to integrated workflows that combine green chemistry access with proactive metabolic stabilization strategies.

Synthetic Architecture: Green Access to Polysubstituted Furans

Traditional furan synthesis (e.g., Paal-Knorr) often requires harsh acidic conditions or transition metal catalysts (Au, Pd) that leave toxic trace residues. For pharmaceutical applications, we prioritize a Transition-Metal-Free (TMF) approach using base-promoted domino reactions. This method allows for the regioselective installation of substituents at C2, C3, and C5—critical positions for tuning metabolic stability.

Protocol: Base-Promoted Domino Synthesis of Polysubstituted Furans

Rationale: This protocol utilizes a cascade mechanism involving Michael addition and cycloisomerization, avoiding metal scavengers in downstream processing.

Reagents:

- -Ketoester or 1,3-Dicarbonyl (1.0 equiv)

-

Vinyl Dichloride (1.1 equiv) or Propargyl alcohol derivative

-

Cesium Carbonate (

, 2.0 equiv) -

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a dried reaction vial with the 1,3-dicarbonyl substrate (e.g., ethyl acetoacetate) and

under an inert nitrogen atmosphere. -

Solvation: Add anhydrous DMSO (0.5 M concentration relative to substrate). Stir at room temperature for 10 minutes to activate the enolate.

-

Addition: Dropwise add the vinyl dichloride component.

-

Cyclization: Heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS looking for the disappearance of the starting ketoester.

-

Work-up: Cool to room temperature. Quench with ice-cold water (10 mL). Extract with Ethyl Acetate (

). -

Purification: Wash combined organic layers with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution).

Self-Validation Check:

-

NMR Signature: Look for the disappearance of the methylene protons of the 1,3-dicarbonyl and the appearance of the furan ring proton singlet (if C4/C5 is unsubstituted) typically around

6.5–7.5 ppm.

Metabolic De-risking: The Mechanism of Toxicity

The primary failure mode for furan drugs is hepatotoxicity driven by metabolic activation. Understanding this pathway is non-negotiable for designing safe ligands.

Mechanism of Action: Bioactivation to cis-2-butene-1,4-dial (BDA)

Cytochrome P450 enzymes (specifically CYP2E1) oxidize the furan ring to an unstable epoxide or radical intermediate, which rapidly undergoes ring-opening to form BDA.[1] BDA is a potent electrophile that alkylates protein nucleophiles (cysteine/lysine residues) and DNA, leading to cytotoxicity.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical "danger zone" in furan metabolism.

Caption: CYP450-mediated bioactivation of furan to the toxic metabolite BDA and competing detoxification pathways.[1][2]

Medicinal Chemistry Strategy: SAR & Optimization

To retain bioactivity while blocking the CYP2E1 pathway, we employ two primary strategies: Steric/Electronic Blocking and Deuterium Kinetic Isotope Effects (DKIE) .

Strategy A: Substitution at C2/C5

The C2 and C5 positions are the primary sites of metabolic attack. Blocking these with electron-withdrawing groups (EWGs) or bulky alkyls can reduce oxidation potential.

Strategy B: Deuteration

Replacing hydrogen with deuterium at the metabolic "hotspot" (C-H bonds at C2/C5) increases the bond dissociation energy, slowing down the rate-limiting step of CYP oxidation (DKIE).

Comparative SAR Data: Optimization of a Furan-Based Kinase Inhibitor

Hypothetical data based on typical furan SAR trends.

| Compound ID | Structure Description | IC50 (Target Kinase) | Microsomal Stability ( | Toxicity Risk (GSH Adducts) |

| F-01 (Lead) | Unsubstituted Furan | 12 nM | 15 min | High |